molecular formula C11H11NO4 B14488470 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid CAS No. 65829-98-3

3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid

Cat. No.: B14488470
CAS No.: 65829-98-3
M. Wt: 221.21 g/mol
InChI Key: MLLGHTMUQMTFPJ-UHFFFAOYSA-N
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Description

3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can undergo polymerization reactions, forming cross-linked networks that are useful in materials science. The hydroxybenzoic acid moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid is unique due to the presence of both an acryloyl group and a hydroxybenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form polymers and interact with biological molecules makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

65829-98-3

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-hydroxy-3-[(prop-2-enoylamino)methyl]benzoic acid

InChI

InChI=1S/C11H11NO4/c1-2-9(13)12-6-7-4-3-5-8(10(7)14)11(15)16/h2-5,14H,1,6H2,(H,12,13)(H,15,16)

InChI Key

MLLGHTMUQMTFPJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=C(C(=CC=C1)C(=O)O)O

Origin of Product

United States

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